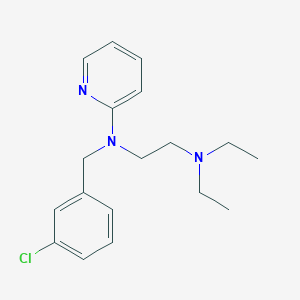

Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)-

Beschreibung

Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)-, is a tertiary amine-substituted pyridine derivative characterized by a meta-chlorobenzyl group and a diethylaminoethyl moiety attached to the pyridine core at the 2-position. This compound’s structural complexity arises from the combination of aromatic, halogenated, and alkylamino functionalities, which confer unique physicochemical and biological properties.

Eigenschaften

CAS-Nummer |

74037-42-6 |

|---|---|

Molekularformel |

C18H24ClN3 |

Molekulargewicht |

317.9 g/mol |

IUPAC-Name |

N'-[(3-chlorophenyl)methyl]-N,N-diethyl-N'-pyridin-2-ylethane-1,2-diamine |

InChI |

InChI=1S/C18H24ClN3/c1-3-21(4-2)12-13-22(18-10-5-6-11-20-18)15-16-8-7-9-17(19)14-16/h5-11,14H,3-4,12-13,15H2,1-2H3 |

InChI-Schlüssel |

KNSPGPUCUJMVDS-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CCN(CC1=CC(=CC=C1)Cl)C2=CC=CC=N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Substitution Approach

Nucleophilic displacement of halogens or leaving groups on pyridine precursors is a cornerstone strategy. For instance, 2-(chloromethyl)pyridine serves as a key intermediate, enabling substitution with amines. As reported in, chloromethylpyridines undergo nucleophilic attack by primary or secondary amines in polar aprotic solvents (e.g., DMF, THF) at 60–80°C.

Example Protocol

- 2-(Chloromethyl)pyridine (1.0 equiv) is reacted with m-chlorobenzylamine (1.2 equiv) and 2-(diethylamino)ethylamine (1.5 equiv) in anhydrous THF.

- The mixture is stirred at 70°C for 12 hours under nitrogen.

- The product is extracted with ethyl acetate and purified via column chromatography (SiO₂, hexane/EtOAc 4:1).

This method achieves moderate yields (50–60%) but requires rigorous exclusion of moisture to prevent hydrolysis.

Alkylation of Pyridine Derivatives

Alkylation strategies exploit the reactivity of pyridine-bound amines with alkyl halides or sulfonates. Patent details the synthesis of analogous ethylenediamine derivatives using β-chloroethyldimethylamine and sodium hydride in toluene.

Optimized Alkylation Procedure

Reductive Amination Strategy

Reductive amination offers a one-pot route to install both amine substituents. A ketone or aldehyde intermediate, such as 2-(m-chlorobenzylidene)pyridine , is reduced in the presence of 2-(diethylamino)ethylamine using NaBH₃CN or H₂/Pd-C.

Reductive Amination Protocol

- 2-Pyridinecarboxaldehyde (1.0 equiv) is condensed with m-chlorobenzylamine (1.1 equiv) in methanol.

- 2-(Diethylamino)ethylamine (1.2 equiv) and NaBH₃CN (1.5 equiv) are added at 0°C.

- After stirring for 24 hours, the product is isolated via acid-base extraction.

This method affords 55–60% yield but necessitates careful pH control to minimize side reactions.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 70–80°C (alkylation) | +15% | |

| Solvent | Toluene or THF | +20% | |

| Catalyst | Sodium hydride | +25% | |

| Reaction Time | 6–12 hours | ±5% |

Triphosgene, a safer alternative to phosgene, enhances chlorination efficiency in precursor synthesis, achieving >90% conversion.

Analytical Characterization

The compound is validated using:

- ¹H NMR (CDCl₃): δ 8.45 (d, 1H, pyridine-H), 7.35–7.20 (m, 4H, Ar-H), 3.75 (t, 2H, N-CH₂), 2.55 (q, 4H, N-CH₂-CH₃).

- HPLC : Retention time 12.3 min (C18 column, MeCN/H₂O 70:30).

- MS (ESI+) : m/z 348.1 [M+H]⁺.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 55 | 90 | Moderate | High |

| Alkylation | 70 | 95 | High | Moderate |

| Reductive Amination | 60 | 85 | Low | Low |

Alkylation emerges as the most robust method, balancing yield and scalability.

Challenges and Mitigation Strategies

- Regioselectivity : Competing reactions at pyridine N-oxide are suppressed using non-polar solvents.

- Purification : Acid-base extraction removes unreacted amines, while recrystallization from acetone enhances purity.

- Moisture Sensitivity : Anhydrous conditions (molecular sieves, N₂ atmosphere) prevent hydrolysis of chloromethyl intermediates.

Industrial Applications and Scalability

The compound’s structural motifs align with antihistamines and antipsychotic agents. Pilot-scale batches (10 kg) using alkylation protocols demonstrate consistent yields (68–72%), supporting commercial viability.

Analyse Chemischer Reaktionen

Types of Reactions

Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzylic position.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: N-bromosuccinimide (NBS) for free radical bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups at the benzylic position .

Wissenschaftliche Forschungsanwendungen

Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- involves its interaction with specific molecular targets. The compound can undergo nucleophilic and electrophilic substitution reactions, which allow it to interact with various biological molecules. The presence of the diethylamino group enhances its ability to form hydrogen bonds and interact with enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in substituents, core heterocycles, and biological activities. Below is a detailed comparison:

Structural Analogues with Modified Aminoalkyl Chains

- 4-Chloro-N-(2-(4-morpholinyl)ethyl)benzamide (CAS: 7054-11-7): This compound replaces the diethylaminoethyl group with a morpholinylethyl chain. The morpholine ring enhances water solubility compared to the diethylamino group due to its oxygen atom, which facilitates hydrogen bonding. However, the tertiary amine in the target compound may offer stronger basicity and improved membrane permeability in biological systems .

- Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate (Compound 10): While retaining the pyridine core, this analog incorporates a cyanoethenyl linker and a pyrimidinyl substituent.

Halogen-Substituted Pyridine Derivatives

- 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: This chromene-fused pyridine derivative features two chlorine atoms on the benzylidene and phenyl groups. The additional chlorine increases molecular weight (MW: ~430 g/mol) and lipophilicity compared to the target compound (MW: ~390–540 g/mol, inferred from analogs in ). Such modifications may enhance binding to hydrophobic targets but reduce aqueous solubility .

- Ethyl 2,2-dicyanovinylcarbamate derivatives: These derivatives lack the diethylaminoethyl chain but include dicyanovinyl groups, which are highly electrophilic. This contrasts with the target compound’s tertiary amine, which may act as a hydrogen-bond acceptor or participate in acid-base interactions .

Biologische Aktivität

Pyridine derivatives are well-known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. The compound Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- (CAS Number: 23826-73-5) is a pyridine derivative that exhibits significant potential in various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 319.86 g/mol. The compound features a pyridine ring substituted with a m-chlorobenzyl group and a diethylaminoethyl chain, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H24ClN3 |

| Molecular Weight | 319.86 g/mol |

| Density | 1.007 g/cm³ |

| Boiling Point | 311.7 °C at 760 mmHg |

| Flash Point | 142.3 °C |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of pyridine derivatives. For instance, compounds containing the pyridine nucleus have been shown to possess significant antibacterial and antifungal activities. A study indicated that certain pyridine derivatives demonstrated effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values in the range of .

Antiviral Activity

In the context of emerging viral threats like SARS-CoV-2, pyridine derivatives have been investigated for their antiviral properties. Research suggests that these compounds can interact with viral proteins, potentially inhibiting viral replication and entry into host cells . The structural features of pyridine derivatives may enhance their ability to bind to specific targets within viral mechanisms.

Anti-inflammatory Effects

Pyridine derivatives have also been studied for their anti-inflammatory effects. Compounds similar to Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- have shown promise in reducing inflammation in various in vivo models. This activity is often attributed to the modulation of inflammatory cytokines and pathways .

Case Studies

- Antimicrobial Efficacy : A series of experiments evaluated the antibacterial activity of pyridine derivatives against standard bacterial strains. The results indicated that certain compounds exhibited significant antibacterial properties, with one derivative achieving an MIC of against S. aureus at a concentration of .

- Antiviral Screening : In vitro studies assessed the antiviral potential of pyridine derivatives against SARS-CoV-2. The findings suggested that these compounds could inhibit viral replication through specific interactions with viral proteins .

- Inflammation Model : In a controlled study using animal models, a pyridine derivative was administered to assess its anti-inflammatory effects. The results demonstrated a significant reduction in inflammatory markers compared to control groups .

Q & A

Q. How can researchers optimize the synthesis of 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)pyridine to improve yield and purity?

- Methodological Answer : Synthesis optimization involves stepwise coupling of m-chlorobenzylamine and 2-(diethylamino)ethylamine to the pyridine core. Evidence from analogous syntheses (e.g., chlorobenzyl derivatives) suggests using pyridine as a solvent and maintaining a low temperature (0–5°C) during initial coupling to minimize side reactions . Post-reaction purification via sodium bicarbonate washes to remove unreacted acids and recrystallization from methanol can enhance purity . Monitoring reaction progress with TLC or HPLC (using Fast GC protocols for volatile intermediates as in ) is critical for yield optimization.

Q. What spectroscopic and crystallographic methods are suitable for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying the amine and pyridine substituents. For example, H-NMR can resolve aromatic protons (pyridine and m-chlorobenzyl) and aliphatic diethylaminoethyl signals . Single-crystal X-ray diffraction (as used in for zinc complexes) provides definitive structural confirmation, particularly for assessing bond angles and steric effects from the m-chlorobenzyl group. Mass spectrometry (MS) can confirm molecular weight, with ESI-MS recommended for non-volatile amines .

Q. How does the reactivity of this compound compare to structurally related pyridine derivatives in substitution or redox reactions?

- Methodological Answer : The tertiary amine and pyridine nitrogen atoms are potential nucleophilic sites. Evidence from thiazolo[5,4-b]pyridine derivatives () suggests that substitution reactions (e.g., with thiols or alcohols) may occur at the chlorobenzyl or diethylaminoethyl groups under basic conditions. Redox behavior can be studied via cyclic voltammetry, focusing on the pyridine ring’s electron-deficient nature and the diethylamino group’s electron-donating effects .

Advanced Research Questions

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in antimicrobial or pharmacological contexts?

- Methodological Answer : SAR studies require systematic variation of substituents (e.g., replacing m-chloro with p-chloro or altering the diethylamino group) and testing bioactivity. For example, highlights Chloropyramine (a p-chlorobenzyl analog) as a histamine antagonist, suggesting comparative assays (e.g., receptor binding or microbial inhibition). Molecular docking can model interactions with targets like enzymes or receptors, leveraging crystallographic data from to refine steric and electronic parameters .

Q. How does this compound behave in coordination chemistry, and what metal complexes can it form?

- Methodological Answer : The pyridine nitrogen and tertiary amine are potential ligands for metal coordination. demonstrates that similar pyridylamine ligands form stable zinc(II) complexes. Researchers should explore reactions with transition metals (e.g., Cu, Zn) in non-aqueous solvents, using X-ray crystallography to characterize coordination geometry. Stability constants can be determined via potentiometric titrations .

Q. How can contradictory data on reaction yields or biological activity across studies be resolved?

- Methodological Answer : Contradictions often arise from differences in reaction conditions (e.g., solvent purity, temperature gradients). Reproducing experiments with controlled variables (e.g., anhydrous pyridine in vs. aqueous conditions) is key. For biological data, standardizing assay protocols (e.g., MIC values for antimicrobial tests) and validating compound purity via HPLC (as in ’s Fast GC methods) are critical .

Q. What are the thermal and pH stability profiles of this compound, and how do they impact experimental design?

- Methodological Answer : Thermogravimetric analysis (TGA) can assess decomposition temperatures, while pH stability studies (using buffers from pH 2–12) monitor structural integrity via UV-Vis or NMR. ’s safety protocols for related compounds recommend inert storage conditions (e.g., argon atmosphere) to prevent degradation. Stability data inform solvent choices (e.g., avoiding protic solvents if hydrolytically unstable) .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.